Introduction: The Role of Deuterium in Propyl Bromide Chemistry
Introduction: The Role of Deuterium in Propyl Bromide Chemistry
An In-depth Technical Guide to 1-Bromopropane-d7: Properties, Applications, and Best Practices
1-Bromopropane-d7 (CD₃CD₂CD₂Br), the fully deuterated isotopologue of 1-bromopropane, serves as a critical tool for researchers and scientists, particularly in the fields of analytical chemistry, drug development, and mechanistic studies.[1] Its utility stems from the substitution of all seven hydrogen atoms with their heavier, stable isotope, deuterium. This isotopic substitution results in a molecule with a molecular mass increase of +7 Da compared to its non-deuterated counterpart, while maintaining nearly identical chemical reactivity, polarity, and molecular geometry.[1]
This mass shift is fundamental to its application as an internal standard in mass spectrometry-based analyses, allowing for precise quantification of 1-bromopropane in complex matrices.[1] Furthermore, the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), makes C-D bonds more resistant to enzymatic or chemical cleavage.[2] This property is invaluable for investigating reaction mechanisms and altering metabolic pathways in drug discovery, potentially enhancing a drug's pharmacokinetic profile.[2][3]
This guide provides a comprehensive overview of the chemical properties, specifications, analytical methodologies, applications, and handling protocols for 1-Bromopropane-d7, designed for professionals in research and development.
Physicochemical Properties and Specifications
The precise characterization of 1-Bromopropane-d7 is essential for its effective application. The key physical and chemical properties are summarized below.
| Property | Specification | Source(s) |
| Chemical Formula | C₃D₇Br | [4] |
| Linear Formula | CD₃CD₂CD₂Br | [5] |
| Molecular Weight | 130.03 g/mol | [4][5][6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 71 °C (lit.) | [5][8] |
| Melting Point | -110 °C (lit.) | [5][8] |
| Density | 1.430 g/mL at 25 °C | [5] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Chemical Purity (Assay) | ≥99% (CP) | [5] |
| Stabilizer | Contains copper | [5] |
| CAS Number | 61909-26-0 | [4][8] |
| InChI | 1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | [4][5] |
| InChI Key | CYNYIHKIEHGYOZ-NCKGIQLSSA-N | [5] |
| SMILES String | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | [4][5] |
Synthesis and Quality Control Workflow
The synthesis of 1-Bromopropane-d7 typically involves the bromination of a fully deuterated propanol precursor. A common laboratory-scale method adapts the reaction of an alcohol with a hydrobromic acid source, such as sodium bromide and sulfuric acid, which generates HBr in situ.[9] The use of high-purity, deuterated starting materials is paramount to achieving the desired isotopic enrichment in the final product.
Analytical Characterization
Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of 1-Bromopropane-d7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for structural confirmation and assessment of isotopic labeling.
-
¹H NMR : A proton NMR spectrum should show minimal signals, corresponding only to residual, non-deuterated impurities. The absence of significant peaks at the chemical shifts expected for 1-bromopropane (approx. 3.39 ppm (triplet), 1.87 ppm (sextet), and 1.03 ppm (triplet)) confirms high deuteration.[10][11]
-
¹³C NMR : The ¹³C NMR spectrum provides direct evidence of the carbon skeleton.[12] For 1-Bromopropane-d7, three signals are expected, corresponding to the three distinct carbon environments. The signals will appear as complex multiplets due to C-D coupling, and their chemical shifts will be similar to the non-deuterated analog (~36 ppm for C-Br, ~26 ppm for the central carbon, and ~13 ppm for the terminal methyl carbon).[12]
-
-
Mass Spectrometry (MS) : MS is essential for confirming the molecular weight and isotopic distribution.
-
When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for assessing both chemical and isotopic purity.
-
The mass spectrum of 1-bromopropane is characterized by two molecular ion peaks of nearly equal intensity at m/z 122 and 124, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14] For 1-Bromopropane-d7, these molecular ion peaks are shifted to m/z 129 and 131. The base peak in the fragmentation pattern is often the propyl cation fragment ([C₃D₇]⁺) or the loss of bromine.
-
Core Applications in Scientific Research
The unique properties of 1-Bromopropane-d7 make it a versatile tool in various scientific domains.
Internal Standard for Mass Spectrometry
The most common application is as an internal standard for the quantification of 1-bromopropane by isotope dilution mass spectrometry (e.g., GC-MS or LC-MS).[1] An ideal internal standard co-elutes with the analyte but is distinguishable by mass. 1-Bromopropane-d7 fulfills this perfectly, as its chromatographic behavior is nearly identical to the non-deuterated analyte, but its +7 Da mass difference allows for clear separation and accurate quantification in the mass spectrometer.[1]
Mechanistic and Kinetic Isotope Effect (KIE) Studies
The enhanced stability of the C-D bond allows researchers to probe reaction mechanisms.[2] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. By comparing the reaction rates of 1-bromopropane and 1-Bromopropane-d7, scientists can elucidate mechanistic pathways, particularly in studies of drug metabolism by cytochrome P450 enzymes.
Tracer in Environmental and Toxicological Studies
1-Bromopropane is used as a solvent and chemical intermediate, leading to interest in its environmental fate and potential for human exposure.[7][15] 1-Bromopropane-d7 can be used as a tracer in environmental monitoring or toxicological studies to track its uptake, distribution, metabolism, and excretion without interfering with naturally occurring background levels of the compound.
Safety, Storage, and Handling
Proper handling and storage are critical to maintain the chemical and isotopic integrity of 1-Bromopropane-d7 and to ensure laboratory safety.
Safety Precautions
1-Bromopropane-d7 shares the same hazards as its non-deuterated analog. It is a flammable liquid and poses several health hazards.[5]
-
Hazards : Flammable liquid (H225), causes skin and eye irritation (H315, H319), may cause respiratory irritation and drowsiness (H335, H336), suspected of causing cancer (H351), may damage fertility or the unborn child (H360FD), and may cause damage to organs through prolonged exposure (H373).[5]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
SDS : Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information before handling the compound.[3]
Storage and Handling to Maintain Integrity
Deuterated compounds are susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[2][16]
-
Inert Atmosphere : To prevent contamination from atmospheric water, handle the compound under a dry, inert atmosphere such as argon or nitrogen.[3][16]
-
Proper Storage : Store containers tightly sealed in a cool, dry, and well-ventilated area.[3] For long-term storage or for highly sensitive applications, storage in a desiccator is recommended.[16]
-
Hygroscopicity : As deuterated solvents can be hygroscopic, using single-use ampoules can minimize repeated exposure to air and moisture.[3][16]
References
- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer. Sigma-Aldrich.
- 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer. Sigma-Aldrich.
- Technical Support Center: Handling and Storing Deuter
- 1-Bromopropane-d7 | TRC-B687138-250MG. LGC Standards.
- 1-Bromopropane-d7 | C3H7Br | CID 57814318. PubChem - NIH.
- 1-BROMOPROPANE-D7 | 61909-26-0. ChemicalBook.
- 1-Bromopropane | C3H7Br | CID 7840. PubChem - NIH.
- 1-Bromopropane(106-94-5) 1H NMR spectrum. ChemicalBook.
- C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram. doc brown's advanced organic chemistry revision notes.
- C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.
- 2-Bromopropane-d7 | CAS 39091-63-9. [Source Not Available].
- Synthesis of 1-Bromopropane (NaBr/Sulfuric Acid Method). YouTube.
- C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Doc Brown's Chemistry.
- Mass spectrum of 1-bromopropane.
- NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane. [Source Not Available].
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